1H-indol-5-yl 2,2-dimethylpropanoate

Researchers requiring a hydrolytically stable, lipophilic indole building block often face supply inconsistency for specific 5-substituted pivalate esters. 1H-Indol-5-yl 2,2-dimethylpropanoate (CAS 2378279-82-2) solves this with its sterically hindered pivalate group, designed to resist premature ester cleavage during synthetic pathways. This ensures reliable structure-activity relationship (SAR) outcomes. - Key Feature: 5-position substitution pattern critical for modulating target binding interactions. - Stability: Bulky ester group provides superior resistance to hydrolysis compared to simple alkyl esters. - Application: Ideal as a pharmaceutical intermediate or a chemical probe for medicinal chemistry campaigns.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
Cat. No. B14117423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indol-5-yl 2,2-dimethylpropanoate
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OC1=CC2=C(C=C1)NC=C2
InChIInChI=1S/C13H15NO2/c1-13(2,3)12(15)16-10-4-5-11-9(8-10)6-7-14-11/h4-8,14H,1-3H3
InChIKeyBGSXXISWBJJUFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indol-5-yl 2,2-dimethylpropanoate: Indole Scaffold Overview


1H-Indol-5-yl 2,2-dimethylpropanoate (CAS 2378279-82-2) is an organic compound from the indole family, featuring a 2,2-dimethylpropanoate (pivalate) ester group at the 5-position of the indole ring . With a molecular formula of C13H15NO2 and a molecular weight of 217.26 g/mol, it serves as a synthetic intermediate and research tool . The indole nucleus is a privileged scaffold in drug discovery, found in numerous bioactive molecules and pharmaceuticals, and the pivalate ester is a common protecting group used to modulate physicochemical properties like lipophilicity and metabolic stability .

Synthetic Intermediate Indole scaffold for medicinal chemistry and SAR studies
Key Feature 5-position pivalate ester modulates lipophilicity and hydrolytic stability

Why This Indole Derivative Cannot Be Substituted


Generic substitution is not possible due to the compound's specific structural features. The pivalate (2,2-dimethylpropanoate) ester group is a bulky, hydrolytically resistant protecting group that imparts unique chemical properties compared to other indole esters . Replacing it with a smaller ester or a different substituent would fundamentally alter the molecule's reactivity, lipophilicity, and stability, thereby invalidating any structure-activity relationship (SAR) study or synthetic pathway dependent on this specific modification. The 5-position substitution on the indole ring is also a key determinant of its chemical and potential biological behavior [1].

  • !
    Pivalate Ester Specificity
    Smaller alkyl esters alter hydrolytic stability, lipophilicity and reactivity, limiting direct replacement in SAR-dependent workflows.
  • !
    5-Position Substitution
    Indole C5 substitution determines chemical and potential bioactivity; regioisomers or different substituents may not replicate reaction outcomes or interactions.

Differentiation Evidence vs. Analogs


No product-specific quantitative differentiation evidence is currently available.

Research Applications


No application scenarios are specified for this compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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